molecular formula C32H51Br2N3 B574418 4-{4-[4-(Dibutylamino)phenyl]buta-1,3-dien-1-yl}-1-[3-(triethylazaniumyl)propyl]pyridin-1-ium dibromide CAS No. 173220-61-6

4-{4-[4-(Dibutylamino)phenyl]buta-1,3-dien-1-yl}-1-[3-(triethylazaniumyl)propyl]pyridin-1-ium dibromide

Cat. No.: B574418
CAS No.: 173220-61-6
M. Wt: 637.589
InChI Key: JGKUSWJGOUSNGI-UHFFFAOYSA-L
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Description

4-{4-[4-(Dibutylamino)phenyl]buta-1,3-dien-1-yl}-1-[3-(triethylazaniumyl)propyl]pyridin-1-ium dibromide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by its extended conjugation and the presence of both pyridinium and dibutylamino groups, which contribute to its distinctive chemical behavior and interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{4-[4-(Dibutylamino)phenyl]buta-1,3-dien-1-yl}-1-[3-(triethylazaniumyl)propyl]pyridin-1-ium dibromide typically involves a multi-step process. One common method includes the condensation reaction between a pyridinium salt and a dibutylamino-substituted butadiene derivative. The reaction conditions often require a controlled environment with specific temperatures and pH levels to ensure the desired product formation .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and precise control systems to maintain the necessary reaction conditions. The use of high-purity reagents and solvents is crucial to achieve a consistent and high-yield production process.

Chemical Reactions Analysis

Types of Reactions

4-{4-[4-(Dibutylamino)phenyl]buta-1,3-dien-1-yl}-1-[3-(triethylazaniumyl)propyl]pyridin-1-ium dibromide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can modify the electronic properties of the compound, potentially altering its reactivity.

    Substitution: The presence of reactive sites allows for substitution reactions, where different functional groups can be introduced.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce new functional groups, enhancing the compound’s properties for specific applications.

Scientific Research Applications

4-{4-[4-(Dibutylamino)phenyl]buta-1,3-dien-1-yl}-1-[3-(triethylazaniumyl)propyl]pyridin-1-ium dibromide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-{4-[4-(Dibutylamino)phenyl]buta-1,3-dien-1-yl}-1-[3-(triethylazaniumyl)propyl]pyridin-1-ium dibromide involves its interaction with specific molecular targets. The compound’s extended conjugation allows it to interact with various biological molecules, potentially altering their function. The pyridinium and dibutylamino groups play a crucial role in these interactions, facilitating binding to specific sites and modulating biological pathways .

Comparison with Similar Compounds

Similar Compounds

  • 4-((1E,3E)-4-(4-(dimethylamino)phenyl)buta-1,3-dien-1-yl)-1-methylpyridin-1-ium
  • 4-((1E,3E)-4-(4-(dimethylamino)phenyl)buta-1,3-dien-1-yl)-1-ethylpyridin-1-ium

Uniqueness

Compared to similar compounds, 4-{4-[4-(Dibutylamino)phenyl]buta-1,3-dien-1-yl}-1-[3-(triethylazaniumyl)propyl]pyridin-1-ium dibromide stands out due to its specific structural features, such as the dibutylamino group and the triethylazaniumyl propyl side chain. These unique features contribute to its distinct chemical behavior and broaden its range of applications in various scientific fields .

Properties

IUPAC Name

3-[4-[4-[4-(dibutylamino)phenyl]buta-1,3-dienyl]pyridin-1-ium-1-yl]propyl-triethylazanium;dibromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H51N3.2BrH/c1-6-11-25-34(26-12-7-2)32-20-18-30(19-21-32)16-13-14-17-31-22-27-33(28-23-31)24-15-29-35(8-3,9-4)10-5;;/h13-14,16-23,27-28H,6-12,15,24-26,29H2,1-5H3;2*1H/q+2;;/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGKUSWJGOUSNGI-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CCCC)C1=CC=C(C=C1)C=CC=CC2=CC=[N+](C=C2)CCC[N+](CC)(CC)CC.[Br-].[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H51Br2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20699056
Record name 4-{4-[4-(Dibutylamino)phenyl]buta-1,3-dien-1-yl}-1-[3-(triethylazaniumyl)propyl]pyridin-1-ium dibromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20699056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

637.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

173220-61-6
Record name 4-{4-[4-(Dibutylamino)phenyl]buta-1,3-dien-1-yl}-1-[3-(triethylazaniumyl)propyl]pyridin-1-ium dibromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20699056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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